molecular formula C22H20N4O4S B2594627 1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 881292-83-7

1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2594627
CAS No.: 881292-83-7
M. Wt: 436.49
InChI Key: MKPJNGMDBJGRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound’s interaction with GIRK1/2 channels is particularly noteworthy, as it displays nanomolar potency and improved metabolic stability .

Cellular Effects

This compound influences various cellular processes. It modulates cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of GIRK channels leads to hyperpolarization of the cell membrane, reducing neuronal excitability . This effect is significant in the context of neurological disorders, where modulation of neuronal activity is crucial.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel subtype, leading to its activation . This activation results in the opening of the potassium channel, allowing potassium ions to flow out of the cell, thereby hyperpolarizing the cell membrane. This process reduces the likelihood of action potential generation, thus modulating neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade rapidly under standard laboratory conditions . Long-term studies have shown that its effects on cellular function remain consistent over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to certain cell types . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes within cells . The compound’s activation of GIRK channels influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization influences its interactions with other biomolecules and its overall biochemical effects .

Properties

IUPAC Name

6-benzyl-N-(1,1-dioxothiolan-3-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-21(23-16-9-11-31(29,30)14-16)18-12-17-20(26(18)13-15-6-2-1-3-7-15)24-19-8-4-5-10-25(19)22(17)28/h1-8,10,12,16H,9,11,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPJNGMDBJGRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.